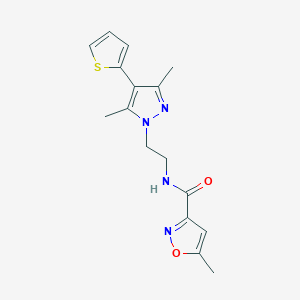

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2S/c1-10-9-13(19-22-10)16(21)17-6-7-20-12(3)15(11(2)18-20)14-5-4-8-23-14/h4-5,8-9H,6-7H2,1-3H3,(H,17,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPKBSMORXUILPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCCN2C(=C(C(=N2)C)C3=CC=CS3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide, a complex organic compound, has garnered attention in recent years for its potential biological activities. This article reviews the compound's biological activity, particularly focusing on its immunomodulatory and anticancer properties based on diverse research findings.

Chemical Structure and Properties

The compound's structure includes a pyrazole ring, a thiophene moiety, and an isoxazole group, which are known for their biological activities. The molecular formula is , with a molecular weight of approximately 320.36 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₀N₄O₃ |

| Molecular Weight | 320.36 g/mol |

| CAS Number | 2034356-89-1 |

Immunomodulatory Effects

Research indicates that isoxazole derivatives exhibit significant immunoregulatory properties. A study highlighted that compounds with similar structures can modulate immune responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in various inflammatory diseases . Specifically, the compound may enhance the inductive phase of delayed-type hypersensitivity (DTH) while suppressing the eliciting phase, indicating a dual role in immune modulation .

Table 1: Summary of Immunomodulatory Effects

| Compound | Effect on Immune Response | Reference |

|---|---|---|

| Isoxazole Derivative | Inhibits TNF-alpha production | |

| N-(2-(3,5-dimethyl-4-thiophen-2-yl)-1H-pyrazol-1-yl)ethyl derivative | Enhances DTH inductive phase |

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. It has shown promise against several cancer cell lines, including lung cancer cells (A549 and HCC827). The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Anticancer Evaluation

In a study assessing the anticancer activity of related pyrazole compounds, it was observed that derivatives exhibited IC50 values as low as 6.26 µM against HCC827 cells, suggesting potent anticancer properties . The mechanism was linked to the modulation of apoptotic pathways and cell cycle arrest.

Table 2: Anticancer Activity Overview

| Cell Line | IC50 Value (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| A549 | 6.48 | Apoptosis induction | |

| HCC827 | 6.26 | Cell cycle arrest |

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to alterations in signaling pathways that regulate immune responses and cell proliferation.

Scientific Research Applications

Immunomodulatory Effects

Research indicates that isoxazole derivatives exhibit significant immunoregulatory properties. The compound has been studied for its ability to modulate immune responses, potentially offering therapeutic benefits in autoimmune diseases and inflammatory conditions. For instance, studies have shown that similar isoxazole compounds can inhibit lipoxygenase (LOX) and cyclooxygenase-2 (COX-2), both of which are crucial in inflammatory processes .

Anti-inflammatory Properties

The anti-inflammatory potential of N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide has been explored through various preclinical studies. Compounds with similar structural features have demonstrated efficacy in reducing inflammation in models of lung inflammation and other inflammatory diseases .

Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties. Similar compounds have been shown to inhibit microbial growth by interfering with essential metabolic pathways in bacteria and fungi . This opens avenues for developing new antimicrobial agents.

Cancer Research

Emerging studies indicate that compounds containing isoxazole and pyrazole moieties may exhibit anticancer activity by inducing apoptosis in cancer cells or inhibiting tumor growth through various molecular pathways. The specific mechanisms are under investigation but may involve modulation of signaling pathways related to cell proliferation and survival .

Case Study 1: Immunomodulatory Properties

A study published in MDPI highlighted the immunosuppressive effects of isoxazole derivatives comparable to established drugs like cyclosporine. The research demonstrated that these compounds could effectively inhibit LPS-induced signaling pathways involved in immune response modulation .

Case Study 2: Anti-inflammatory Efficacy

Research conducted on similar compounds indicated their effectiveness in reducing markers of inflammation in animal models exposed to ozone. These findings suggest that this compound may also provide therapeutic benefits in chronic inflammatory diseases .

Case Study 3: Antimicrobial Activity

In vitro studies have shown that isoxazole derivatives can inhibit the growth of various pathogenic microorganisms, suggesting their potential as new antimicrobial agents. The exact mechanisms are still being elucidated but may involve disruption of microbial metabolism or cell wall synthesis .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via multi-step heterocyclic coupling. Key steps include:

- Pyrazole formation : Reacting thiophene-2-carboxamide derivatives with hydrazine or substituted hydrazines under reflux in ethanol or DMF, yielding pyrazole intermediates (64–74% yields) .

- Isoxazole coupling : Using carbodiimide-based coupling agents (e.g., DCC) to link the pyrazole-ethylamine moiety to 5-methylisoxazole-3-carboxylic acid. Solvent choice (DMF vs. ethanol) significantly impacts purity; DMF improves solubility but requires post-synthesis recrystallization .

- Critical variables : Temperature (80–100°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for amine:carboxylic acid) are optimized via TLC monitoring .

Q. How is the compound characterized using spectroscopic methods to confirm structural integrity?

- Methodological Answer :

- ¹H-NMR : Key signals include:

- Thiophene protons at δ 7.2–7.4 ppm (multiplet).

- Pyrazole methyl groups at δ 2.1–2.3 ppm (singlet).

- Isoxazole CH3 at δ 2.5 ppm .

- IR spectroscopy : Peaks at 1680–1700 cm⁻¹ (amide C=O stretch) and 1540 cm⁻¹ (C=N of pyrazole) confirm functional groups .

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) align with theoretical molecular weights (e.g., ~370–400 g/mol) .

Q. What is the role of heterocyclic components (pyrazole, thiophene, isoxazole) in the compound’s reactivity and stability?

- Methodological Answer :

- Pyrazole : The 3,5-dimethyl substitution enhances electron density, facilitating nucleophilic coupling reactions. The N-ethyl linker improves solubility in polar aprotic solvents .

- Thiophene : The sulfur atom contributes to π-stacking interactions, critical for binding biological targets (e.g., enzymes). Its electron-rich nature stabilizes the pyrazole ring via resonance .

- Isoxazole : The 5-methyl group sterically shields the carboxamide, reducing hydrolysis in aqueous media .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and predict byproduct formation?

- Methodological Answer :

- Reaction path search : Tools like GRRM or Gaussian simulate transition states to identify energy barriers in pyrazole-isoxazole coupling. For example, DFT calculations predict regioselectivity in thiophene substitution .

- Byproduct analysis : Machine learning models (e.g., ICReDD’s workflow) analyze historical reaction data to flag conditions favoring impurities (e.g., overalkylation at pyrazole-N) .

- Validation : Experimental yields are cross-checked with computational predictions (e.g., 65% observed vs. 68% predicted) to refine models .

Q. How do researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Multi-technique validation : Combine 2D-NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations confirm connectivity between the pyrazole-C and thiophene-S .

- X-ray crystallography : Resolves ambiguities in stereochemistry (e.g., ethyl linker conformation) .

- Case study : A reported δ 2.5 ppm singlet initially attributed to isoxazole-CH3 was re-assigned to a DMF solvent artifact after crystallographic analysis .

Q. What strategies improve the compound’s aqueous solubility without compromising its pharmacological activity?

- Methodological Answer :

- Structural modifications : Introducing hydrophilic groups (e.g., –OH at the pyrazole-4 position) increases solubility but requires balancing with logP values (<3.5) to maintain membrane permeability .

- Co-solvent systems : Use PEG-400/water mixtures (70:30) enhances solubility (from <0.1 mg/mL to 2.5 mg/mL) while preserving stability .

- Prodrug approach : Esterifying the carboxamide (e.g., methyl ester) improves solubility, with enzymatic cleavage in vivo restoring activity .

Q. What experimental frameworks are used to evaluate the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Kinetic assays : Measure IC50 against target enzymes (e.g., COX-2 or kinase inhibitors) using fluorogenic substrates. For example, a reported IC50 of 1.2 μM against EGFR kinase .

- Molecular docking : AutoDock Vina models predict binding poses in protein active sites (e.g., thiophene-π interactions with hydrophobic pockets) .

- Resistance studies : Serial passage experiments with bacterial/mammalian cells identify mutations (e.g., pyrazole-binding site mutations) that reduce efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.